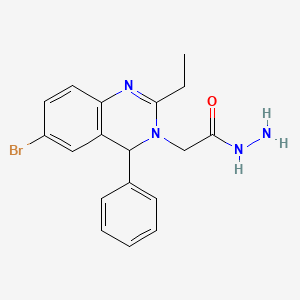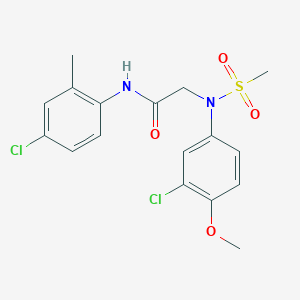![molecular formula C22H27ClN2OS B5018227 3-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one](/img/structure/B5018227.png)
3-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a complex organic compound featuring a combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperidine and isoquinoline rings, followed by their functionalization and coupling.
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Preparation of Isoquinoline Derivative: The isoquinoline ring can be synthesized using the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Coupling Reaction: The final step involves coupling the piperidine and isoquinoline derivatives with the 5-chlorothiophen-2-ylmethyl group under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and isoquinoline rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- **3-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- **3-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2OS/c23-21-7-6-20(27-21)16-24-12-9-17(10-13-24)5-8-22(26)25-14-11-18-3-1-2-4-19(18)15-25/h1-4,6-7,17H,5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBKHWYDAYPFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC3=CC=CC=C3C2)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoic acid](/img/structure/B5018146.png)


![N-[4-(cyclohexanecarbonylamino)-3-methylphenyl]furan-2-carboxamide](/img/structure/B5018158.png)

![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)
![2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5018183.png)
![4-[(5-Bromothiophen-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5018193.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018199.png)

![Methyl 4-[[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]methyl]benzoate](/img/structure/B5018225.png)
![4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE](/img/structure/B5018234.png)

![4-methyl-1-[4-(4-nitrophenoxy)butyl]piperidine](/img/structure/B5018245.png)
